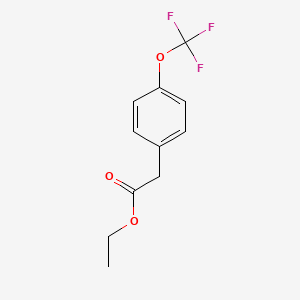

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[4-(trifluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGSHFKABBJCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate CAS number"

An In-Depth Technical Guide to Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by the CAS Number 1206550-93-7 , is a fluorinated aromatic ester of significant interest in modern synthetic chemistry.[1] Its structural combination of a phenylacetate core with a trifluoromethoxy substituent makes it a valuable and versatile building block, particularly in the fields of medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a key bioisostere for other functional groups, offering unique electronic properties and metabolic stability that are highly sought after in the design of novel pharmaceutical agents. This guide provides a comprehensive overview of its core properties, a robust synthesis protocol, detailed analytical workflows for characterization, and a discussion of its applications in research and drug development, grounded in established chemical principles.

Core Physicochemical Properties

The functional utility of this compound is intrinsically linked to its distinct physicochemical characteristics. The electron-withdrawing nature of the trifluoromethoxy group significantly influences the reactivity of the aromatic ring and the adjacent benzylic position.

Chemical Structure

The molecular structure provides the foundation for its chemical behavior and applications.

Sources

"physicochemical properties of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate"

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety

In modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of successful drug design. The introduction of specific functional groups can profoundly influence a compound's biological activity, metabolic stability, and overall pharmacokinetic profile. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful tool for molecular optimization.[1][2] this compound represents a key chemical intermediate embodying this strategic design. Its structure combines a classic phenylacetate ester core with the influential trifluoromethoxy substituent.

The trifluoromethoxy group imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][3] Unlike the more common trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 moiety modulates its electronic effects and can fine-tune lipophilicity to optimize membrane permeability and bioavailability.[2] Understanding the fundamental physicochemical properties of building blocks like this compound is therefore not merely an academic exercise; it is a critical prerequisite for its effective application in the synthesis of novel therapeutic agents.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical insights and standardized experimental protocols for their determination. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this compound in their research endeavors.

Section 1: Molecular Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent characterization. The following table summarizes the core identifiers and fundamental properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | ethyl [4-(trifluoromethoxy)phenyl]acetate | [4] |

| CAS Number | 1206550-93-7 | [4][5] |

| Molecular Formula | C₁₁H₁₁F₃O₃ | [4] |

| Molecular Weight | 248.20 g/mol | [4] |

| Chemical Structure |  | N/A |

Section 2: The Physicochemical Profile: A Deeper Dive

The physicochemical properties of a molecule are the primary determinants of its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) behavior. This section details the key parameters for this compound and outlines the gold-standard methodologies for their experimental validation.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably the most critical physicochemical parameter in drug discovery. It governs membrane permeability, plasma protein binding, and volume of distribution. The trifluoromethoxy group is known to significantly increase lipophilicity, which can enhance a drug's ability to cross cellular membranes.[1][2]

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

This classic "shake-flask" method remains the benchmark for LogP determination due to its direct measurement of partitioning.

-

Preparation of Phases: Prepare n-octanol and water phases. The two phases must be mutually saturated before the experiment by stirring them together for 24 hours, followed by a 24-hour separation period.

-

Standard Solutions: Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (e.g., 10 mL of each).

-

Equilibration: Agitate the funnel at a constant temperature (25°C) for a sufficient time to allow equilibrium to be reached (typically 1-2 hours). Ensure the agitation is vigorous enough for partitioning but not so forceful as to create an emulsion.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully sample each phase. Determine the concentration of the analyte in both the n-octanol and water layers using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

P = [Analyte]octanol / [Analyte]water

-

LogP = log₁₀(P)

-

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical factor for drug absorption and bioavailability. A compound must have sufficient solubility to dissolve in gastrointestinal fluids to be absorbed into circulation. The expected high lipophilicity of this compound suggests that its aqueous solubility will be low.

Experimental Protocol: Equilibrium Solubility Method (Shake-Flask)

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure a true equilibrium is reached between the solid and dissolved states.

-

Separation: Separate the undissolved solid from the solution via filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Validation: The presence of remaining solid material must be visually confirmed at the end of the experiment to ensure the solution was indeed saturated.

Acidity/Basicity (pKa)

Scientific Rationale: The pKa value defines the ionization state of a compound at a given pH. This is crucial as the charge state of a molecule affects its solubility, permeability, and interaction with biological targets. This compound lacks strongly acidic or basic functional groups. The ester moiety is very weakly basic, and the aromatic ring is influenced by the potent electron-withdrawing trifluoromethoxy group.[7] As such, the compound is not expected to have a physiologically relevant pKa and will exist as a neutral species under most biological conditions.

Section 3: Physical and Spectroscopic Characterization

While detailed experimental data is sparse, reasonable estimations can be made based on related structures. Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

Physical Properties

The following table presents data for structurally similar compounds to provide context. It is critical to note that these are not the values for the title compound but serve as a useful reference.

| Property | Ethyl Phenylacetate | Ethyl [3-(trifluoromethyl)phenyl]acetate |

| Boiling Point | 229 °C (lit.)[8] | 231.1 °C at 760 mmHg[6] |

| Density | 1.03 g/mL at 25 °C[8] | 1.2 g/cm³[6] |

| Flash Point | 91 °C (Closed Cup)[9] | 66.8 °C[6] |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂). The methylene protons (CH₂) adjacent to the aromatic ring would likely appear as a singlet around 3.6 ppm. The aromatic protons will appear as two doublets in the 7.0-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will show signals for the ester carbonyl (~170 ppm), the aromatic carbons (120-150 ppm range), the ethyl group carbons (~60 ppm for CH₂ and ~14 ppm for CH₃), and the methylene carbon (~40 ppm). The carbon of the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 248. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester function.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O (ester carbonyl) stretch is expected around 1730-1750 cm⁻¹. Strong C-F and C-O stretching bands associated with the trifluoromethoxy group will be prominent in the 1000-1300 cm⁻¹ region.

Caption: General workflow for the characterization of a new chemical entity.

Section 4: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices should be followed based on the properties of analogous chemicals like ethyl phenylacetate and other fluorinated aromatic compounds.[10][11]

-

General Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[10] Expected to cause skin and serious eye irritation.[10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Avoid breathing vapors or mists.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to the unique properties conferred by the trifluoromethoxy group. Its physicochemical profile—characterized by high lipophilicity, low aqueous solubility, and general neutrality across physiological pH—makes it an important building block for medicinal chemists aiming to enhance the metabolic stability and membrane permeability of drug candidates. The standardized protocols outlined in this guide provide a robust framework for the experimental validation of its properties, ensuring that researchers can confidently and effectively integrate this valuable intermediate into their drug discovery pipelines.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2023).

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Dakenchem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- Ethyl (4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 14134124. (n.d.). PubChem.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023).

- Examples of drugs bearing trifluoromethyl groups (highlighted in green)... (n.d.).

- Material Safety Data Sheet - Ethyl acet

- SAFETY DATA SHEET - Ethyl 4-isocyanatobenzo

- SAFETY DATA SHEET - Ethyl phenylacet

- SAFETY DATA SHEET - Ethyl phenylacet

- Phenyl ethyl phenyl acet

- Material safety data sheet - ethyl phenyl acet

- Spectra of ethyl acet

- Ethyl 2-(4-(trifluoromethoxy)phenyl)

- This compound | 1206550-93-7. (n.d.). Sigma-Aldrich.

- Ethyl [3-(trifluoromethyl)

- Ethyl phenylacet

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1206550-93-7 [sigmaaldrich.com]

- 5. chiralen.com [chiralen.com]

- 6. Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9 | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.ie [fishersci.ie]

A Guide to the Structural Elucidation of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

Abstract: The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, a compound of interest due to the prevalence of the trifluoromethoxy moiety in modern medicinal chemistry. We will detail a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a cohesive and self-validating structural proof. Furthermore, we will outline a logical synthetic pathway, which serves as a practical confirmation of the proposed structure. This document is intended for researchers and professionals who require a robust framework for small molecule characterization.

Introduction and Strategic Overview

The trifluoromethoxy (-OCF₃) group is a highly valued substituent in drug design, often used to enhance metabolic stability, lipophilicity, and receptor binding affinity.[1] Its presence in a molecule like this compound suggests potential utility as a building block for more complex, biologically active compounds.[1][2] Therefore, absolute certainty of its covalent structure is paramount before its use in further synthetic applications.

Structural elucidation is not a linear process but an integrated analytical puzzle. No single technique provides all the answers. The strategy employed here relies on a foundational principle: the convergence of orthogonal data. We will use mass spectrometry to define the molecular mass and elemental formula, infrared spectroscopy to identify key functional groups, and a suite of NMR experiments to map the precise atomic connectivity.

The workflow for this elucidation is a systematic process of generating and integrating data to test and confirm a structural hypothesis.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight of an unknown compound.[3] For a molecule containing fluorine, high-resolution mass spectrometry (HRMS) is particularly powerful as the precise mass of fluorine is distinct, allowing for confident determination of the elemental composition. We will utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and ensure the observation of an abundant molecular ion.[3]

Expected Data: The expected molecular formula is C₁₁H₁₁F₃O₃. The theoretical monoisotopic mass is 248.0659 g/mol .

| Ion | Theoretical m/z |

| [M+H]⁺ | 249.0737 |

| [M+Na]⁺ | 271.0556 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute this solution 100-fold with 50:50 methanol:water containing 0.1% formic acid.

-

Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Method:

-

Ionization Mode: Positive ESI.

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Data Acquisition: Profile mode.

-

-

Analysis: Calibrate the instrument using a known standard. The observed m/z for the [M+H]⁺ ion should be within 5 ppm of the theoretical value to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is an indispensable and rapid tool for identifying the functional groups present in a molecule. The energy absorbed by specific bonds corresponds to their vibrational frequencies, providing a "fingerprint" of the molecule's chemical architecture. For our target compound, we expect to see characteristic absorptions for the ester carbonyl (C=O), the C-O bonds of the ester, the aromatic ring, and the strong C-F bonds of the trifluoromethoxy group.

Expected Data: The IR spectrum provides qualitative information about the functional groups present.

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Appearance |

| ~3050-3000 | Aromatic C-H stretch | Weak to medium |

| ~2980-2850 | Aliphatic C-H stretch | Medium |

| ~1745 | Ester C=O stretch | Strong, sharp |

| ~1600, ~1500 | Aromatic C=C stretch | Medium, sharp |

| ~1250-1050 | C-O stretch & C-F stretch | Strong, broad |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: If the sample is a liquid or oil, place one drop directly onto the ATR crystal. If it is a solid, place a small amount on the crystal and apply pressure using the anvil.

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Method:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16 scans co-added.

-

-

Analysis: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample to the background. Identify the key absorption bands and compare them to the expected values. The absence of a broad O-H band around 3300 cm⁻¹ is crucial to confirm it is not the precursor carboxylic acid.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5][6] It provides information on the chemical environment, quantity, and connectivity of atoms.

-

¹H NMR: Maps the proton framework. Chemical shift indicates the electronic environment, integration gives the relative number of protons, and spin-spin splitting (multiplicity) reveals adjacent protons.

-

¹³C NMR: Identifies all unique carbon environments in the molecule.

-

¹⁹F NMR: A specific and highly sensitive technique to confirm the presence and environment of the trifluoromethoxy group.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | Doublet (d) | 2H | Aromatic (Ha) | Protons ortho to the acetate group, deshielded. Split by Hb. |

| ~7.18 | Doublet (d) | 2H | Aromatic (Hb) | Protons ortho to the -OCF₃ group. Split by Ha. |

| ~4.18 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene group of the ester, adjacent to 3 protons (n+1=4). |

| ~3.65 | Singlet (s) | 2H | Ar-CH₂ -C=O | Benzylic protons, no adjacent protons to cause splitting. |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl group of the ester, adjacent to 2 protons (n+1=3). |

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171 | C =O | Ester carbonyl carbon, highly deshielded. |

| ~148 | Ar-C -OCF₃ | Aromatic carbon attached to the electron-withdrawing -OCF₃ group. |

| ~133 | Ar-C -CH₂ | Quaternary aromatic carbon. |

| ~131 | Ar-C H (ortho to CH₂) | Aromatic methine carbons. |

| ~121 | Ar-C H (ortho to OCF₃) | Aromatic methine carbons. |

| ~120 (q) | -OCF₃ | Carbon of the trifluoromethoxy group, split by fluorine (¹JCF). |

| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ester. |

| ~41 | Ar-CH₂ -C=O | Benzylic carbon. |

| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ester. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Method:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum (if the probe is capable). A single peak is expected for the -OCF₃ group.

-

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H peaks and determine their multiplicities. Correlate the ¹H and ¹³C signals to build the molecular structure. For more complex molecules, 2D NMR experiments like COSY and HSQC would be used to definitively establish H-H and C-H correlations, respectively.[7]

Synthesis as Structural Confirmation

Expertise & Rationale: A logical and successful synthesis of the target compound from known precursors provides strong, corroborating evidence for the proposed structure. The most direct route to an ester is the Fischer esterification of the corresponding carboxylic acid with an alcohol under acidic catalysis.[8][9] This reaction is a classic, reliable transformation.[10] We will propose the synthesis from 4-(trifluoromethoxy)phenylacetic acid and ethanol.

Caption: Proposed synthesis via Fischer Esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)phenylacetic acid (2.20 g, 10 mmol).[11]

-

Reagent Addition: Add 20 mL of absolute ethanol (excess) followed by the slow, careful addition of 0.5 mL of concentrated sulfuric acid.

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle and stir for 4 hours.

-

Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid, then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Characterization: Purify the crude ester via flash column chromatography if necessary. The purified product should then be subjected to the same spectroscopic analyses (MS, IR, NMR) described above. The data must match the data from the original sample to confirm the structural identity.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the elemental composition of C₁₁H₁₁F₃O₃. FT-IR spectroscopy verifies the presence of key functional groups, most notably the ester carbonyl and the C-F bonds. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the ethyl ester moiety, the benzylic methylene bridge, and the 1,4-disubstituted aromatic ring pattern. The successful synthesis of the compound via Fischer esterification from its corresponding carboxylic acid provides the final, validating piece of evidence. This integrated workflow represents a robust and reliable strategy for the characterization of novel small molecules in a research and development setting.

References

- Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar. (n.d.).

- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics. (n.d.).

- Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (n.d.).

- Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. (n.d.).

- 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner. (n.d.).

- The Fischer Esterification. (n.d.).

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).

- Fischer Esterification - Organic Chemistry Portal. (n.d.).

- Fischer Esterification. (n.d.).

- infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. omicsonline.org [omicsonline.org]

- 6. jchps.com [jchps.com]

- 7. researchgate.net [researchgate.net]

- 8. community.wvu.edu [community.wvu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount for the successful development of downstream products. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry characteristics. Understanding these spectral fingerprints is crucial for unambiguous identification, purity assessment, and quality control in research and development settings.

The molecular structure of this compound, with its distinct ethyl ester and trifluoromethoxy-substituted phenyl moieties, gives rise to a unique set of signals in various spectroscopic analyses. This guide will dissect these spectral features, providing a rationale for the observed chemical shifts, vibrational frequencies, and fragmentation patterns.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl acetate group.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Caption: Workflow for ¹H NMR Spectroscopy.

Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Ar-H (ortho to CH₂) |

| ~7.15 | d | 2H | Ar-H (ortho to OCF₃) |

| ~4.15 | q | 2H | -O-CH₂ -CH₃ |

| ~3.60 | s | 2H | Ar-CH₂ -CO- |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum for this compound will show signals for each unique carbon atom in the structure.

Experimental Protocol:

The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester) |

| ~148 | Ar-C -OCF₃ |

| ~131 | Ar-C -CH₂ |

| ~130 | Ar-C H (ortho to CH₂) |

| ~121 | Ar-C H (ortho to OCF₃) |

| ~120.5 (q) | -OC F₃ |

| ~61 | -O-C H₂-CH₃ |

| ~40 | Ar-C H₂-CO- |

| ~14 | -O-CH₂-C H₃ |

Note: The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Caption: Workflow for FT-IR Spectroscopy.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic) |

| ~1250-1050 | Strong | C-O stretch (ester and ether) |

| ~1200-1100 | Strong | C-F stretch (trifluoromethoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating ions.

Data Interpretation:

The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (248.19 g/mol ). Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the bond between the aromatic ring and the acetyl group.

| m/z | Possible Fragment |

| 248 | [M]⁺ |

| 203 | [M - OCH₂CH₃]⁺ |

| 175 | [M - COOCH₂CH₃]⁺ |

| 147 | [CF₃OC₆H₄CH₂]⁺ |

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated framework for the identification and characterization of this compound. The detailed analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data offers researchers and drug development professionals the necessary tools for quality control and assurance in their synthetic and analytical workflows. Adherence to the described experimental protocols will ensure the generation of reliable and reproducible data, which is fundamental to scientific integrity and the advancement of pharmaceutical research.

References

For the compilation of this guide, spectroscopic data for structurally similar compounds were referenced from publicly available databases and scientific literature, as direct experimental data for this compound is not widely published. The predicted data and interpretations are based on established principles of spectroscopic analysis.

- PubChem. Ethyl (4-(trifluoromethyl)phenyl)acetate.

- NIST Chemistry WebBook. Ethyl Acetate. National Institute of Standards and Technology. [Link]

Synthesis of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, a key intermediate in the development of pharmaceuticals and advanced materials. The document details multiple synthetic pathways, including the classical Fischer esterification and routes commencing from benzyl halide and benzyl cyanide derivatives. Each methodology is presented with a detailed, step-by-step protocol, an analysis of the underlying chemical principles, and a discussion of the critical process parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering practical insights and a robust framework for the efficient and reliable production of this important chemical entity.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to the presence of the trifluoromethoxy group. This moiety imparts unique physicochemical properties, such as increased lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in the design of novel therapeutic agents and functional materials. A thorough understanding of its synthesis is therefore crucial for researchers engaged in these fields. This guide will explore the most practical and efficient methods for the preparation of this compound, with a focus on providing actionable protocols and the scientific rationale behind them.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and the required purity of the final product. This guide will focus on three primary and reliable synthetic strategies.

dot graph "Synthetic_Pathways" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} Figure 1: Overview of the primary synthetic routes to this compound.

Route 1: Fischer Esterification of 4-(Trifluoromethoxy)phenylacetic Acid

The most direct and atom-economical approach is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed equilibrium reaction is driven to completion by using an excess of the alcohol or by the removal of water as it is formed.[1][2][3]

2.1.1. Causality of Experimental Choices

The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.[3] Ethanol is typically used in excess to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2] The reaction is performed at reflux to ensure a sufficient reaction rate. The work-up procedure is designed to remove the acid catalyst, unreacted carboxylic acid, and excess ethanol.

2.1.2. Experimental Protocol

-

Materials:

-

4-(Trifluoromethoxy)phenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or p-TsOH)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Deionized water

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethoxy)phenylacetic acid (1.0 eq).

-

Add a significant excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1] Repeat the bicarbonate wash until CO₂ evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

| Parameter | Condition | Rationale |

| Catalyst | Conc. H₂SO₄ or p-TsOH | Protonates the carbonyl, increasing electrophilicity.[3] |

| Solvent | Excess Ethanol | Acts as both reactant and solvent, driving the equilibrium.[2] |

| Temperature | Reflux | Increases reaction rate. |

| Work-up | NaHCO₃ wash | Neutralizes acid and removes unreacted starting material.[1] |

Route 2: From 4-(Trifluoromethoxy)benzyl Bromide

2.2.1. Step 1: Synthesis of 4-(Trifluoromethoxy)phenylacetonitrile

The first step is a nucleophilic substitution reaction where the bromide in 4-(trifluoromethoxy)benzyl bromide is displaced by a cyanide ion.[4][5]

2.2.1.1. Causality of Experimental Choices

Sodium or potassium cyanide serves as the nucleophile.[4] A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the cyanide salt and promote an Sₙ2 reaction mechanism.[5][6] The reaction is generally heated to ensure a reasonable reaction rate.

2.2.1.2. Experimental Protocol

-

Materials:

-

4-(Trifluoromethoxy)benzyl bromide

-

Sodium cyanide or potassium cyanide

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide (1.1-1.2 eq) in DMF.

-

To this solution, add 4-(trifluoromethoxy)benzyl bromide (1.0 eq).

-

Heat the reaction mixture to 50-70 °C and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(trifluoromethoxy)phenylacetonitrile.[7][8]

-

The crude nitrile can be purified by column chromatography or used directly in the next step.

-

2.2.2. Step 2: Hydrolysis and Esterification of 4-(Trifluoromethoxy)phenylacetonitrile

The nitrile is then converted to the ethyl ester. This can be achieved in a one-pot procedure by heating the nitrile in an acidic ethanolic solution.[9]

2.2.2.1. Causality of Experimental Choices

The presence of a strong acid (like H₂SO₄) and water facilitates the hydrolysis of the nitrile to the corresponding carboxylic acid, which then undergoes in-situ Fischer esterification with the excess ethanol present in the reaction mixture.[9]

2.2.2.2. Experimental Protocol

-

Materials:

-

4-(Trifluoromethoxy)phenylacetonitrile

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)phenylacetonitrile (1.0 eq) in a mixture of ethanol and water.

-

Carefully add concentrated sulfuric acid.

-

Heat the mixture to reflux for 6-8 hours.

-

Follow the work-up and purification procedure as described in Route 1 (Section 2.1.2, steps 5-11).

-

dot graph "Route_2_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} Figure 2: Workflow for the synthesis of this compound from the corresponding benzyl bromide.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₁H₁₁F₃O₃ |

| Molecular Weight | 248.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 1206550-93-7[4] |

Spectroscopic Data (Predicted, based on similar structures):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.30 (m, 4H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.60 (s, 2H, -CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 171.0 (C=O), 148.0 (q, J = 1.9 Hz, C-OCF₃), 134.0 (C-ipso), 130.5 (Ar-CH), 121.0 (Ar-CH), 120.5 (q, J = 257 Hz, -CF₃), 61.0 (-OCH₂CH₃), 41.0 (-CH₂-), 14.0 (-OCH₂CH₃).

Note: The predicted NMR data is for guidance. Actual experimental data should be obtained for confirmation.

Safety Considerations

-

4-(Trifluoromethoxy)phenylacetic acid and its derivatives: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Concentrated sulfuric acid: Highly corrosive. Handle with extreme care and appropriate PPE.

-

Sodium cyanide: Highly toxic. Handle with extreme caution in a fume hood. Have a cyanide poisoning antidote kit readily available.

-

Organic solvents: Flammable. Keep away from ignition sources.

Conclusion

This technical guide has outlined three robust and practical synthetic routes for the preparation of this compound. The Fischer esterification of 4-(trifluoromethoxy)phenylacetic acid represents the most direct approach. The alternative routes starting from 4-(trifluoromethoxy)benzyl bromide or 4-(trifluoromethoxy)phenylacetonitrile provide flexibility depending on the availability of starting materials. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their applications in drug discovery and materials science.

References

- Organic chemistry practical course. (n.d.).

- Adams, R., & Thal, A. F. (n.d.). Ethyl phenylacetate. Organic Syntheses.

- Fischer Esterification. (n.d.).

- The Fischer Esterification. (n.d.).

- Spectra of ethyl acetate. (n.d.).

- MySkinRecipes. (n.d.). This compound.

- Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (2020). RSC Advances, 10(51), 30635-30646. [Link]

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Suryanti, V., Sastrohamidjojo, H., & Hadanu, R. (2021). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemistry, 21(3), 579-585.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733).

- Bhat, M., & Belagali, S. L. (2015). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. International Journal of ChemTech Research, 7(6), 1271-1274.

- Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.

- PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile.

- Transtutors. (2022, March 11). Reaction of benzyl bromide with sodium cyanide in DMF gives the....

- MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(16), 4998. [Link]

- YouTube. (2021, September 3). NMR spectrum of ethyl acetate.

- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.

- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877-879.

- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

- Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.

- BMRB. (n.d.). bmse000481 Phenyl Acetate.

- NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile.

- ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters.

- Chegg. (2020, December 11). Solved Reaction of benzyl bromide with sodium cyanide in DMF.

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. pearson.com [pearson.com]

- 5. (Solved) - Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer) | Transtutors [transtutors.com]

- 6. Solved Reaction of benzyl bromide with sodium cyanide in DMF | Chegg.com [chegg.com]

- 7. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]

- 8. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

Introduction

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The presence of the trifluoromethoxy group (-OCF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold highly desirable in medicinal chemistry. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the selection of starting materials.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Two-Step Synthesis via Carboxylic Acid Intermediate: This is a classic and robust approach that involves the initial synthesis of 4-(trifluoromethoxy)phenylacetic acid, followed by its esterification. This strategy offers flexibility, as the intermediate carboxylic acid is a versatile precursor for other derivatives.

-

Direct Carbon-Carbon Bond Formation: This approach aims to construct the ethyl acetate side chain directly onto the 4-(trifluoromethoxy)phenyl ring in a single key step, often employing modern cross-coupling methodologies. This can be more atom-economical and efficient if a suitable starting material is readily available.

This guide will delve into the most prominent and practical methods within each of these strategies.

Part 1: Synthesis via 4-(trifluoromethoxy)phenylacetic Acid Intermediate

This is a widely employed strategy due to its reliability and the commercial availability of the key intermediate, 4-(trifluoromethoxy)phenylacetic acid.[1][2] The overall workflow is depicted below:

Sources

An In-depth Technical Guide to the Safe Handling and Management of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate (CAS No. 658-94-6). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes safety protocols and procedural logic based on established chemical safety principles and data from closely related structural analogs. The focus is on fostering a proactive safety culture through understanding the causality behind recommended procedures, ensuring the integrity of experimental work, and protecting laboratory personnel.

Section 1: Compound Identification and Physicochemical Profile

This compound is a substituted phenylacetate ester. Detailed experimental data on its physical and chemical properties are not extensively published. However, based on its structure and data from analogous compounds, the following properties can be anticipated. This information is critical for designing appropriate storage and handling protocols.

| Property | Anticipated Value / Information | Rationale / Source Context |

| CAS Number | 658-94-6 | N/A |

| Molecular Formula | C₁₁H₁₁F₃O₃ | N/A |

| Molecular Weight | 248.20 g/mol | N/A |

| Appearance | Colorless to light yellow liquid or low-melting solid | Based on common phenylacetate esters. |

| Solubility | Insoluble in water; Soluble in organic solvents. | Typical for ester compounds. |

| Boiling Point | Not specified; likely >200°C | Phenylacetate esters often have high boiling points. |

| Flash Point | Not specified; likely >100°C (Combustible) | Structural analogs suggest it is likely a combustible liquid, not highly flammable. |

| Stability | Stable under normal laboratory conditions. | Generally stable, but incompatibilities should be noted. |

Section 2: Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated)

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Causality of Hazards:

-

Irritation (Skin, Eyes, Respiratory): The ester and trifluoromethoxy functional groups can interact with biological membranes and proteins, leading to irritation upon direct contact or inhalation. This is a common property for many substituted aromatic esters used in organic synthesis.

-

Harmful if Swallowed: While acute oral toxicity data is absent, it is prudent to assume the compound is harmful if ingested, a standard precaution for novel or uncharacterized research chemicals.

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Furthermore, this compound is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA based on data for related substances.

Section 3: Engineering Controls and Exposure Minimization

The primary directive for handling this compound is to minimize exposure. The hazards identified in Section 2 directly inform the necessary engineering controls.

-

Primary Engineering Control: Chemical Fume Hood. All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood. This is non-negotiable and serves to mitigate the risk of respiratory irritation from vapors or aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Designated Area: It is best practice to designate a specific area within the fume hood for working with this compound to prevent cross-contamination.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for an effective first-aid response to accidental exposures.

Section 4: Safe Handling and Storage Protocols

A self-validating system of protocols ensures that safety is integrated into the scientific workflow.

Handling:

-

Pre-use Checklist: Before handling, confirm the availability and functionality of the fume hood, emergency equipment, and the correct Personal Protective Equipment (PPE).

-

Avoid Contact: At all times, avoid direct contact with skin and eyes and prevent inhalation of mist or vapor.

-

Grounding: When transferring larger quantities, containers should be grounded and bonded to prevent the buildup of electrostatic charge, which could be an ignition source.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Contaminated clothing should be removed and washed before reuse.

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Location: Store in a designated chemical cabinet away from direct sunlight and heat sources.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases. Contact with these materials could lead to vigorous reactions or degradation, producing hazardous byproducts.

Section 5: Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The choice must be deliberate and based on the identified risks of irritation and potential for splashing.

-

Eye Protection: Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards are mandatory. A face shield should be used in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant gloves must be worn. Given the lack of specific data for this compound, nitrile or neoprene gloves are a reasonable starting point for splash protection. Always inspect gloves for integrity before use and change them immediately if contamination is suspected. For prolonged or repeated contact, consult glove manufacturer compatibility charts.

-

Body Protection: A fully buttoned laboratory coat must be worn. For larger-scale operations, a chemical-resistant apron is recommended.

-

Respiratory Protection: Respiratory protection is not typically required when work is conducted within a certified chemical fume hood. If operations could generate significant aerosols or vapors outside of a fume hood, a respirator with an appropriate cartridge (e.g., type ABEK) would be necessary, and personnel must be enrolled in a respiratory protection program.

Caption: Diagram 1: PPE Selection Workflow

Section 6: Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill and Accidental Release:

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and wear the appropriate PPE as outlined in Section 5.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Cleanup: Collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal. Do not allow the product to enter drains or waterways.

-

Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Notify laboratory management and the institutional safety office immediately.

Caption: Diagram 2: Chemical Spill Response Workflow

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides and hydrogen fluoride.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Toxicological and Ecological Profile

Toxicological Information:

-

Acute Effects: The primary anticipated acute effects are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.

-

Chronic Effects: No data is available on the long-term effects of exposure. In the absence of data, all measures should be taken to minimize any potential for chronic exposure.

-

Sensitization: No data is available to indicate if the compound is a skin or respiratory sensitizer.

Ecological Information:

-

Ecotoxicity: Specific data is unavailable. However, it is a standard best practice to prevent the release of any research chemical into the environment. Do not let the product enter drains, surface water, or groundwater systems.

-

Persistence and Degradability: No data available.

Section 8: Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

An In-depth Technical Guide to the Optimal Storage of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

Abstract

This technical guide provides a comprehensive framework for the optimal storage of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, a fluorinated aromatic ester of significant interest in pharmaceutical and agrochemical research. Moving beyond simplistic temperature recommendations, this document elucidates the core chemical principles governing the compound's stability. We will explore its primary degradation pathways, the rationale behind specific environmental controls, and provide validated protocols for handling and long-term stability assessment. This guide is intended for researchers, chemists, and laboratory managers dedicated to preserving the purity, integrity, and efficacy of this valuable research compound.

Introduction: Understanding the Molecule

This compound is a compound characterized by two key functional groups that dictate its stability and handling requirements: an ethyl ester and a trifluoromethoxy-substituted aromatic ring.

-

The ethyl ester group is the primary site of potential chemical instability. Esters are susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by acidic or basic conditions, cleaving the ester into its parent carboxylic acid and alcohol.

-

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent that is remarkably stable against metabolic and chemical degradation.[1][2] Its high lipophilicity and the strength of the C-F bonds contribute to the overall stability of the phenyl ring, making hydrolysis of the ester the principal concern for long-term storage.[1][3]

Understanding these structural features is paramount to designing a storage strategy that mitigates chemical degradation and preserves the compound's integrity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| CAS Number | 1206550-93-7 | Chiralen[4] |

| Molecular Formula | C₁₁H₁₁F₃O₃ | Inferred |

| Molecular Weight | 250.20 g/mol | Inferred |

| Appearance | Typically a liquid or low-melting solid | General Chemical Knowledge |

| Storage (General) | 2-8 °C, Inert atmosphere, Keep in dark place | Chiralen[4] |

Core Stability and Primary Degradation Pathway

The principal threat to the integrity of this compound during storage is hydrolysis . This reaction involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon, leading to the formation of 4-(trifluoromethoxy)phenylacetic acid and ethanol.

Mechanism: The rate of hydrolysis is significantly influenced by pH. It can be catalyzed by both acids (H⁺) and bases (OH⁻).[5] For phenyl acetate esters, base-catalyzed hydrolysis is often more pronounced in near-neutral systems.[5] The presence of moisture in the storage container or atmosphere is the limiting reagent for this degradation.

Sources

The Trifluoromethoxyphenyl Moiety: A Keystone in Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethoxy (-OCF3) group into bioactive molecules represents a significant advancement in medicinal chemistry and agrochemical development. This technical guide provides a comprehensive analysis of the profound impact of the trifluoromethoxyphenyl moiety on the biological activity of compounds. We will delve into the unique physicochemical properties conferred by the -OCF3 group, its influence on pharmacokinetic and pharmacodynamic profiles, and its successful application in marketed pharmaceuticals and crop protection agents. This whitepaper will further explore detailed experimental protocols for assessing the biological activity of trifluoromethoxyphenyl compounds, supported by mechanistic insights and data-driven examples, to empower researchers in their pursuit of novel, effective, and safe chemical entities.

The Trifluoromethoxy Group: A Privileged Functional Moiety

The trifluoromethoxy (-OCF3) group has emerged as a highly valuable substituent in the design of bioactive molecules due to its unique combination of electronic and steric properties.[1] Unlike its trifluoromethyl (-CF3) counterpart, the trifluoromethoxy group possesses an oxygen atom that can participate in resonance, albeit with a weaker electron-donating effect than a methoxy group.[1] This interplay of strong inductive electron withdrawal from the fluorine atoms and a modest resonance effect gives the -OCF3 group a distinct electronic signature that can be leveraged to fine-tune molecular properties.

Physicochemical Properties and Their Biological Implications

The introduction of a trifluoromethoxyphenyl group into a molecule imparts several key physicochemical changes that can dramatically influence its biological activity:

-

Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[2] This high lipophilicity can significantly enhance a molecule's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[1][3] This is a critical factor in designing orally bioavailable drugs.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation.[4] By strategically placing an -OCF3 group, chemists can shield susceptible parts of a molecule from enzymatic breakdown, particularly by cytochrome P450 enzymes, thereby increasing its in vivo half-life.[3][5] This enhanced stability can lead to a longer duration of action and potentially lower required doses.

-

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby acidic or basic functional groups. This can have a profound impact on a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding interactions with its biological target.[6]

-

Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the preferred conformation of a molecule. This can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target.

The following diagram illustrates the key physicochemical properties of the trifluoromethoxy group and their impact on drug-like properties.

Caption: Physicochemical impact of the trifluoromethoxy group on drug properties.

Biological Activities of Trifluoromethoxyphenyl Compounds

The unique properties of the trifluoromethoxyphenyl moiety have been successfully exploited in a wide range of therapeutic areas and in the development of modern agrochemicals.

In Pharmaceuticals

Several FDA-approved drugs contain the trifluoromethoxyphenyl group, highlighting its importance in drug design.[7]

| Drug Name | Therapeutic Area | Role of the Trifluoromethoxyphenyl Group |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances lipophilicity for blood-brain barrier penetration and contributes to metabolic stability.[7] |

| Delamanid | Tuberculosis | Improves pharmacokinetic properties and potency against Mycobacterium tuberculosis.[7] |

| Sonidegib | Basal Cell Carcinoma | The trifluoromethoxy group is located in a key binding pocket, enhancing target engagement.[7] |

| Pretomanid | Tuberculosis | Contributes to the overall lipophilicity and metabolic stability of the drug.[7] |

| Atogepant | Migraine | The trifluoromethyl and trifluorophenyl groups enhance metabolic stability, improve lipophilicity, and increase binding affinity to the CGRP receptor.[5][8] |

In Agrochemicals

The trifluoromethoxyphenyl group is also a key structural feature in several commercially successful agrochemicals.[7] The enhanced lipophilicity and metabolic stability it provides are crucial for the efficacy and persistence of these compounds in the environment.[3][9]

| Agrochemical Name | Type | Role of the Trifluoromethoxyphenyl Group |

| Novaluron | Insecticide | Increases lipophilicity for better penetration of the insect cuticle.[7] |

| Flometoquin | Pesticide | Contributes to the compound's overall stability and biological activity.[7] |

| Flucarbazone-sodium | Herbicide | Enhances herbicidal efficacy and soil persistence.[7] |

| Thifluzamide | Fungicide | Improves fungicidal activity and systemic properties within the plant.[7] |

Experimental Protocols for Assessing Biological Activity

A thorough evaluation of the biological activity of novel trifluoromethoxyphenyl compounds requires a tiered approach, starting with in vitro assays to determine potency and mechanism of action, followed by cell-based assays to assess activity in a more physiological context.

In Vitro Enzyme Inhibition Assays

For compounds designed as enzyme inhibitors, determining the half-maximal inhibitory concentration (IC50) is a critical first step.

Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)

-

Reagent Preparation:

-

Prepare a stock solution of the trifluoromethoxyphenyl test compound in 100% DMSO.

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of the target enzyme and its substrate in assay buffer.

-

Prepare a solution of ATP (adenosine triphosphate) in assay buffer.

-

-

Assay Procedure:

-

Serially dilute the test compound stock solution in assay buffer to create a range of concentrations.

-

In a 96-well or 384-well plate, add the test compound dilutions.

-

Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Detect the product formation using an appropriate method (e.g., fluorescence, luminescence, or absorbance).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a no-compound control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The following diagram outlines the workflow for a typical in vitro enzyme inhibition assay.

Caption: Workflow for an in vitro enzyme inhibition assay.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant system to evaluate the biological activity of trifluoromethoxyphenyl compounds, taking into account cell permeability and potential off-target effects.

Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Culture:

-

Culture a relevant cell line (e.g., a cancer cell line for an anti-cancer drug candidate) in appropriate growth medium.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethoxyphenyl test compound in growth medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compound dilutions.

-

Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent cell viability for each compound concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

The trifluoromethoxyphenyl group has firmly established itself as a powerful tool in the arsenal of medicinal and agrochemical chemists. Its ability to confer enhanced lipophilicity, metabolic stability, and favorable electronic properties has led to the development of numerous successful drugs and crop protection agents.[5][7] As our understanding of the intricate interplay between molecular properties and biological activity continues to grow, we can expect to see even more sophisticated applications of the trifluoromethoxyphenyl moiety in the design of next-generation therapeutics and agrochemicals. The continued development of novel synthetic methodologies for the efficient introduction of the trifluoromethoxy group will further accelerate its adoption in discovery programs.[10] The future is bright for trifluoromethoxyphenyl compounds, with ongoing research poised to unlock their full potential in addressing unmet medical needs and ensuring global food security.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. ResearchGate.

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate.

- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate.

- Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics. PubMed.

- The Impact of Fluorinated Compounds in Agrochemical Development.

- Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. LE STUDIUM.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.

- The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. NINGBO INNO PHARMCHEM CO.,LTD.

- Advances in the Development of Trifluoromethoxylation Reagents. MDPI.

- Scheme 3 Synthesis of compounds 32-39. ResearchGate.

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed.

- Three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. PubMed.

- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

- Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. PubMed.

- Activity in Vivo and Redox States in Vitro of Nitro- and Chlorodiphenyl Ether Herbicide Analogs. PMC - NIH.

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.

- Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed.

- Fluorine-containing drugs approved by the FDA in 2021. PubMed.